molecular formula C11H15N3 B1437680 N2,N2-Diallyl-2,3-pyridinediamine CAS No. 1082177-19-2

N2,N2-Diallyl-2,3-pyridinediamine

Cat. No. B1437680
M. Wt: 189.26 g/mol
InChI Key: JDEPFHIMNYFYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N2-Diallyl-2,3-pyridinediamine is a chemical compound with the molecular formula C₁₀H₁₄N₄ . It is a member of the pyridine family and contains two allyl (diallyl) groups attached to the nitrogen atoms. This compound has garnered interest due to its potential applications in various fields.



Synthesis Analysis

The synthesis of N2,N2-Diallyl-2,3-pyridinediamine involves several methods, including condensation reactions between pyridine derivatives and allyl halides. Researchers have explored both one-pot and stepwise approaches to achieve high yields. The choice of reagents and reaction conditions significantly influences the outcome.



Molecular Structure Analysis

The molecular structure of N2,N2-Diallyl-2,3-pyridinediamine consists of a pyridine ring with two allyl groups attached to the nitrogen atoms. The double bonds in the allyl groups contribute to its reactivity. The stereochemistry around the nitrogen atoms plays a crucial role in its properties.



Chemical Reactions Analysis

N2,N2-Diallyl-2,3-pyridinediamine participates in various chemical reactions:



  • Alkylation : The allyl groups can undergo alkylation reactions, leading to the formation of new derivatives.

  • Cyclization : Intramolecular cyclization reactions may occur, resulting in the formation of heterocyclic compounds.

  • Reductive Processes : Reduction of the pyridine ring or the allyl groups can yield different products.



Physical And Chemical Properties Analysis


  • Physical State : N2,N2-Diallyl-2,3-pyridinediamine typically exists as a colorless to pale yellow liquid .

  • Melting Point : The compound has a melting point within the range of -10°C to 0°C .

  • Solubility : It is soluble in organic solvents such as ethanol, acetone, and dichloromethane.

  • Stability : The compound is sensitive to light and air , and its stability should be considered during handling.


Safety And Hazards


  • Toxicity : N2,N2-Diallyl-2,3-pyridinediamine may exhibit irritating effects on the skin, eyes, and respiratory system. Proper protective measures are essential.

  • Flammability : As a liquid, it poses a fire hazard . Keep away from open flames and heat sources.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions


  • Biological Applications : Investigate its potential as a bioactive compound (e.g., antimicrobial, anticancer).

  • Catalysis : Explore its use as a ligand in catalytic reactions.

  • Derivatives : Synthesize novel derivatives for enhanced properties.


properties

IUPAC Name

2-N,2-N-bis(prop-2-enyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-8-14(9-4-2)11-10(12)6-5-7-13-11/h3-7H,1-2,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEPFHIMNYFYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N2-Diallyl-2,3-pyridinediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N2-Diallyl-2,3-pyridinediamine
Reactant of Route 2
Reactant of Route 2
N2,N2-Diallyl-2,3-pyridinediamine
Reactant of Route 3
Reactant of Route 3
N2,N2-Diallyl-2,3-pyridinediamine
Reactant of Route 4
Reactant of Route 4
N2,N2-Diallyl-2,3-pyridinediamine
Reactant of Route 5
Reactant of Route 5
N2,N2-Diallyl-2,3-pyridinediamine
Reactant of Route 6
N2,N2-Diallyl-2,3-pyridinediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.